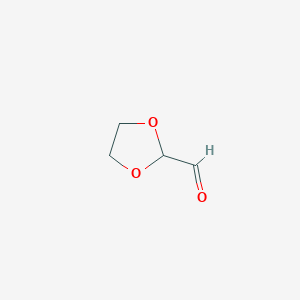

1,3-Dioxolane-2-carbaldehyde

Description

Significance of Cyclic Acetals in Organic Chemistry

Cyclic acetals are a cornerstone of modern organic synthesis, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). numberanalytics.comfiveable.me Their formation involves the acid-catalyzed reaction of a carbonyl compound with a diol. fiveable.meorganic-chemistry.org This reversible reaction provides a strategic advantage in multi-step syntheses by masking the reactivity of aldehydes and ketones. masterorganicchemistry.com

The stability of acetals is a key feature; they are robust under basic and nucleophilic conditions but can be readily cleaved (deprotected) with aqueous acid to regenerate the original carbonyl group. fiveable.memasterorganicchemistry.com This differential stability allows chemists to perform reactions on other parts of a molecule without affecting the protected carbonyl. fiveable.me

Compared to their acyclic counterparts, cyclic acetals, especially five- and six-membered rings, are generally more stable and their formation is often favored. fiveable.meorganicchemistrytutor.com This enhanced stability is attributed to the chelate effect, where the ring structure leads to a more favorable entropy change upon formation. fiveable.me This reliability makes cyclic acetals, such as those derived from ethylene (B1197577) glycol (1,3-dioxolanes) and propanediol (B1597323) (1,3-dioxanes), indispensable tools in the synthesis of complex molecules, including carbohydrates and natural products. numberanalytics.comorganic-chemistry.org

Overview of 1,3-Dioxolanes as Versatile Synthons

The 1,3-dioxolane (B20135) ring system is a five-membered heterocyclic acetal (B89532), typically formed from a carbonyl compound and ethylene glycol. wikipedia.orgchemicalbook.com Beyond their role as a simple protecting group, 1,3-dioxolanes are highly versatile synthons, or building blocks, for creating more elaborate molecular structures. ontosight.ai Their utility stems from the stability of the ring and the diverse reactions it can facilitate or participate in.

The standard preparation involves reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst, often with the removal of water to drive the reaction to completion. organic-chemistry.org Various catalysts, from Brønsted acids like p-toluenesulfonic acid to Lewis acids like zirconium tetrachloride, have been employed. organic-chemistry.org

The 1,3-dioxolane moiety can act as more than just a masked carbonyl. Research has shown its participation in various transformations. For instance, radical additions to imines using 1,3-dioxolane have been developed to create protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org Furthermore, the acetal proton at the 2-position can be involved in hydride shift reactions, initiating tandem cyclizations to form complex ring systems. researchgate.net This reactivity highlights the role of the 1,3-dioxolane group not just as a passive spectator but as an active participant in bond-forming events, cementing its status as a versatile synthon.

Scope and Research Focus on 1,3-Dioxolane-2-carbaldehyde

This compound represents a particularly interesting bifunctional molecule. It contains a formyl group (–CHO) directly attached to the 2-position of the 1,3-dioxolane ring. The dioxolane ring itself can be considered a protected form of formaldehyde (B43269). This unique structure makes the compound a valuable reagent for introducing a protected formaldehyde unit that also bears a reactive aldehyde handle.

Research into derivatives of this compound highlights its synthetic potential. Chiral versions, such as 2,2,5-trimethyl-1,3-dioxolane-4-carboxaldehyde, have proven to be valuable synthons in the asymmetric synthesis of optically active natural products like daunosamine (B1196630) and rhodinose. acs.orgacs.org These syntheses take advantage of the pre-existing stereocenters in the dioxolane ring to control the stereochemistry of subsequent reactions.

The reactivity of the aldehyde group in such compounds is a major focus. It can undergo a wide array of typical aldehyde reactions:

Nucleophilic Additions: The aldehyde readily reacts with nucleophiles. For example, its derivatives are used in Henry condensation reactions and Hosomi-Sakurai reactions. evitachem.comsigmaaldrich.com

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, yielding compounds like 2-Methyl-1,3-dioxolane-2-carboxylic acid, another useful synthetic intermediate. smolecule.com

Reduction: The aldehyde can be reduced to a primary alcohol using agents like sodium borohydride (B1222165). smolecule.com

The compound and its analogues serve as key intermediates for synthesizing more complex molecules, finding application in pharmaceutical chemistry and materials science. evitachem.com The ability to perform chemistry at the aldehyde function while the core dioxolane structure remains intact, or to use the dioxolane in subsequent transformations, provides chemists with a powerful and flexible synthetic tool.

Interactive Data Tables

Physical and Chemical Properties of 1,3-Dioxolane

| Property | Value | Reference |

| Chemical Formula | C₃H₆O₂ | wikipedia.org |

| Molar Mass | 74.08 g/mol | wikipedia.org |

| Appearance | Colorless liquid | chemicalbook.com |

| Density | 1.06 g/cm³ | wikipedia.org |

| Boiling Point | 75-78 °C | wikipedia.orgchemicalbook.com |

| Melting Point | -95 °C | wikipedia.org |

| Solubility | Miscible with water, ether, acetone (B3395972) | chemicalbook.com |

Selected Reactions of Aldehyde-Substituted 1,3-Dioxolanes

| Reaction Type | Reactant Example | Key Reagents | Product Type | Reference |

| Henry Condensation | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Nitroalkanes | Nitroalcohols | sigmaaldrich.comlookchem.com |

| Olefination | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Wittig reagents | Alkenes | sigmaaldrich.comlookchem.com |

| Oxidation | 2-Methyl-1,3-dioxolane-2-carbaldehyde | Potassium permanganate (B83412) | Carboxylic acid | smolecule.com |

| Reduction | 2-Methyl-1,3-dioxolane-2-carbaldehyde | Sodium borohydride | Alcohol | smolecule.com |

| Formylation | Benzotriazole derivative of 2-ethoxydioxolane | Grignard reagents | Aldehydes | organic-chemistry.org |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-dioxolane-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O3/c5-3-4-6-1-2-7-4/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVJQDDXKRVRCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dioxolane 2 Carbaldehyde and Derivatives

Established Synthetic Routes to 1,3-Dioxolane (B20135) Architectures

Acid-Catalyzed Condensation Reactions

The most conventional and widely employed method for constructing the 1,3-dioxolane ring is the acid-catalyzed condensation of an aldehyde or ketone with a 1,2-diol, typically ethylene (B1197577) glycol. organic-chemistry.orgimist.machemicalbook.com This reaction is an equilibrium process, and to drive it towards the formation of the dioxolane, water is usually removed, often by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343). organic-chemistry.org

A variety of acid catalysts can be employed to facilitate this transformation. Brønsted acids such as p-toluenesulfonic acid are standard. chemicalbook.com Lewis acids like tin(IV) chloride (SnCl₄) have also been utilized for the reaction between ethylene oxide and formaldehyde (B43269). chemicalbook.com Furthermore, solid acid catalysts, including heteropoly acids, have been demonstrated as effective and green alternatives. For instance, the synthesis of 2-(2-furyl)-1,3-dioxolane from the biomass-derived platform molecule furfural (B47365) and ethylene glycol has been achieved with high yields using such catalysts. researchgate.net The reaction of ethylene glycol and formaldehyde or substances that generate formaldehyde, in the presence of an acid catalyst like sulfuric acid, is a known process for producing the parent 1,3-dioxolane. google.com

The general mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The diol then attacks the activated carbonyl carbon in a stepwise manner, leading to a hemiacetal intermediate, followed by intramolecular cyclization and elimination of a water molecule to yield the 1,3-dioxolane ring.

Table 1: Catalysts and Conditions for Acid-Catalyzed Dioxolane Synthesis

| Carbonyl Compound | Diol | Catalyst | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Formaldehyde | Ethylene Glycol | p-Toluenesulfonic acid | Toluene | Azeotropic distillation | 1,3-Dioxolane | chemicalbook.com |

| Formaldehyde | Ethylene Glycol | Sulfuric Acid | Not specified | 80-150 °C | 1,3-Dioxolane | google.com |

| Acetone (B3395972) | Epichlorohydrin (B41342) | Cs₂.₅H₀.₅PW₁₂O₄₀/K10 Clay | Acetone | 70 °C | 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane | acs.org |

| Furfural | Ethylene Glycol | Heteropoly Acids | Not specified | Not specified | 2-(2-Furyl)-1,3-dioxolane | researchgate.net |

Cycloaddition Approaches to Dioxolane Ring Systems

Cycloaddition reactions provide a powerful and stereocontrolled route to the 1,3-dioxolane framework. Specifically, [3+2] cycloadditions are prominent in constructing this five-membered heterocyclic system.

One such approach involves the reaction of carbonyl ylides with aldehydes. For example, a chiral binaphthyldiimine-Ni(II) complex has been shown to catalyze the asymmetric 1,3-dipolar cycloaddition between acyclic carbonyl ylides, generated from donor-acceptor oxiranes, and various aldehydes. This method yields cis-1,3-dioxolanes with high levels of diastereoselectivity and enantioselectivity. organic-chemistry.org In a similar vein, rhodium (II) acetate (B1210297) dimer can catalyze the 1,3-dipolar cycloaddition of carbonyl ylides generated from diazoamides with aromatic aldehydes to produce spiro-dioxolanes. mdpi.com

Another strategy is the stepwise exoselective [3+2] cycloaddition of alkynols with ketones, which has been demonstrated to produce 4-methylene-1,3-dioxolane (B14172032) derivatives. researchgate.net This reaction proceeds with complete regio- and chemoselectivity, promoted by a mild base like cesium carbonate, and is compatible with a wide range of unactivated ketones and both primary and tertiary alkynols. researchgate.net

Table 2: Examples of Cycloaddition Reactions for Dioxolane Synthesis

| Dipole/Precursor | Dipolarophile/Substrate | Catalyst/Promoter | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Donor-acceptor oxiranes (carbonyl ylide precursor) | Aromatic and aliphatic aldehydes | Chiral binaphthyldiimine-Ni(II) complex | cis-1,3-Dioxolanes | High diastereo- and enantioselectivity | organic-chemistry.org |

| Aryl oxiranyl diketones (carbonyl ylide precursor) | Aryl aldehydes | N,N′-dioxide–Gd(III) complex | Chiral 1,3-Dioxolanes | High yields, diastereoselectivities, and enantioselectivities | rsc.org |

| Alkynols | Ketones | Cesium Carbonate | 4-methylene-1,3-dioxolanes | Stepwise, exoselective, high regio- and chemoselectivity | researchgate.net |

| Diazoamides (carbonyl ylide precursor) | Aromatic aldehydes | Rhodium (II) acetate dimer | Spiro-dioxolanes | Highly diastereoselective | mdpi.com |

Advanced and Stereoselective Synthetic Strategies

Asymmetric Synthesis and Chiral Pool Applications

The synthesis of enantiomerically pure 1,3-dioxolanes is of great importance, as these compounds are valuable chiral building blocks. imist.ma Asymmetric synthesis and the utilization of the chiral pool are two primary approaches to achieve this.

A novel asymmetric formal [3+2] cycloaddition has been developed using bifunctional organocatalysts, such as those based on cinchona alkaloids and thiourea. nih.govfigshare.com This reaction proceeds through the formation of hemiacetal intermediates between γ-hydroxy-α,β-unsaturated ketones and aldehydes, affording chiral 1,3-dioxolanes. nih.gov

The chiral pool approach leverages readily available, inexpensive, and enantiomerically pure natural products as starting materials. For instance, the inexpensive precursor (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde, derived from L-tartaric acid, has been used in the total synthesis of natural products like (4S,5S)‑4-hydroxy-γ-decalactone. researchgate.net Similarly, both enantiomers of methyl 2,3,6-trideoxy-α-L-threo-hex-2-enopyranoside, a key intermediate for daunosamine (B1196630) synthesis, have been prepared from 2,2,5-trimethyl-1,3-dioxolane-4-carboxaldehyde. acs.org The asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides with anti-HIV activity also highlights the importance of this structural motif in medicinal chemistry. acs.org

Multi-Component Assembly Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules in a single synthetic operation. A stereoselective three-component assembly for the formation of substituted 1,3-dioxolanes has been reported. mdpi.com This reaction involves the condensation of an alkene, a carboxylic acid, and a carbon nucleophile, such as a silyl (B83357) enol ether, mediated by a hypervalent iodine(III) reagent. mdpi.com

The reaction is believed to proceed through the stereospecific generation of a 1,3-dioxolan-2-yl cation intermediate during the oxidation of the alkene. The subsequent stereoselective trapping of this cation by the silyl enol ether completes the formation of the substituted dioxolane product. mdpi.com This method allows for the assembly of three distinct components into a single, structurally complex dioxolane molecule with good control over the stereochemistry.

Radical Chain Processes in 1,3-Dioxolane Synthesis

Radical-based methodologies provide alternative pathways for the synthesis and functionalization of 1,3-dioxolanes. A thiol-promoted, site-specific addition of 1,3-dioxolane to imines represents a metal-free and redox-neutral conversion of simple starting materials into protected α-amino aldehydes. organic-chemistry.orgorganic-chemistry.org This reaction proceeds via a radical chain process where a small amount of oxygen from the air is essential for initiating the sequence. organic-chemistry.orgorganic-chemistry.org

Another example is the visible-light-promoted addition of a hydrogen atom and an acetal (B89532) carbon from 1,3-dioxolane across the double bond of various electron-deficient alkenes. nsf.govacs.org In this process, an iridium photocatalyst, in the presence of persulfate, facilitates the generation of the dioxolanyl radical species upon irradiation with visible light. nsf.govacs.org This radical then engages in a chain propagation mechanism, adding to the alkene to form the desired product. nsf.gov DFT studies have corroborated the hydrogen atom transfer from the C-2 position of 1,3-dioxolane as a key step in this radical chain. nsf.gov

Photochemical Methods in Dioxolane Formation

Photochemical methods offer a powerful and often milder alternative to traditional acid-catalyzed reactions for the formation of the 1,3-dioxolane ring. These methods utilize light energy to initiate the desired chemical transformations, frequently under neutral conditions and at ambient temperatures.

A notable example is the use of Eosin Y, a well-known photocatalyst, which facilitates the acetalization of a wide range of aldehydes under visible light irradiation. This technique is particularly advantageous for the protection of acid-sensitive and sterically hindered aldehydes, while leaving ketones unreacted. The reaction proceeds in good to excellent yields under neutral conditions.

Another approach involves the photochemical conjugate addition of 1,3-dioxolane to α,β-unsaturated compounds. For instance, the addition of 1,3-dioxolane to 5(S)-hydroxymethyl-2(5H)-furanone derivatives has been achieved using a medium-pressure mercury lamp, with benzophenone (B1666685) acting as a photosensitizer. The reaction conditions, such as temperature and the concentration of the photosensitizer, are critical for achieving high stereoselectivity and yield. Optimal results were obtained with a catalytic amount of benzophenone at temperatures below 20 °C.

Furthermore, graphitic carbon nitride (g-C3N4) has emerged as a heterogeneous photocatalyst for the Giese reaction of dioxolane with various electron-deficient olefins. This method takes advantage of visible light photoredox catalysis to generate the dioxolanyl radical, which then adds to the olefin. The g-C3N4 catalyst is reusable and maintains its activity over multiple cycles.

Electrochemical methods also present a catalyst-free strategy for the synthesis of certain dioxolane structures. For example, the direct anodic oxidation of donor-acceptor cyclopropanes can lead to the formation of 3,3,5,5-tetrasubstituted 1,2-dioxolanes. This process involves the cleavage of a C(sp3)–C(sp3) bond to generate a radical cation, which then reacts with triplet oxygen.

A "build and release" strategy combining photochemical cyclization and subsequent ring-opening has also been developed for the synthesis of highly functionalized dioxolanes. This method relies on the photochemical Norrish–Yang cyclization of α-aminoacetophenones to form strained azetidinols, which then undergo ring-opening upon the addition of electron-deficient ketones or boronic acids.

Table 1: Examples of Photochemical Methods for Dioxolane Formation

| Reactants | Catalyst/Conditions | Product Type | Yield | Reference |

| Various aldehydes and ethylene glycol | Eosin Y, visible light | 1,3-Dioxolanes | Good to excellent | |

| 5(S)-hydroxymethyl-2(5H)-furanone and 1,3-dioxolane | Benzophenone, medium-pressure Hg lamp | bis-Tetrahydrofuranyl derivative | High | |

| Dioxolane and electron-deficient olefins | Graphitic carbon nitride (g-C3N4), visible light | Dioxolane adducts | 78-97% | |

| Donor-acceptor cyclopropanes | Direct anodic oxidation | 3,3,5,5-tetrasubstituted 1,2-dioxolanes | Not specified | |

| α-Aminoacetophenones | Photochemical Norrish–Yang cyclization, then ketones/boronic acids | Highly functionalized dioxolanes | Not specified |

Green Chemistry Principles in the Synthesis of Dioxolane-2-carbaldehyde Analogs

The application of green chemistry principles to the synthesis of 1,3-dioxolane-2-carbaldehyde and its derivatives is a significant area of research. This approach aims to reduce the environmental impact of chemical processes by focusing on atom economy, the use of renewable resources, and the development of sustainable catalytic systems.

Atom-Economical Transformations

Atom economy is a core principle of green chemistry that seeks to maximize the incorporation of all materials used in the process into the final product. In the context of dioxolane synthesis, this often involves cycloaddition reactions that are inherently 100% atom-economical.

One such example is the cycloaddition of epichlorohydrin with ketones to produce chloromethyl-1,3-dioxolanes. This reaction is highly efficient and can be catalyzed by supported heteropolyacids, such as 20% (w/w) Cs2.5H0.5PW12O40 on K10 clay. The process is not only atom-economical but also allows for the reuse of the catalyst.

Utilization of Bio-based Feedstocks

The use of renewable, bio-based feedstocks is a cornerstone of sustainable chemistry. Glycerol (B35011), a major byproduct of biodiesel production, has emerged as a valuable and versatile platform chemical for the synthesis of various compounds, including dioxolane derivatives.

The acetalization of glycerol with aldehydes and ketones is a common route to produce 1,3-dioxolane derivatives. For instance, the reaction of glycerol with furfural, a biomass-derived aldehyde, yields (2-(furan-2-yl)-1,3-dioxolan-4-yl)methanol and 2-(furan-2-yl)-1,3-dioxan-5-ol. This conversion can be effectively catalyzed by solid acids like Al-SBA-15. Similarly, the reaction of glycerol with acetone produces solketal (B138546) (2,2-dimethyl-1,3-dioxolan-4-yl)methanol), a valuable fuel additive.

Furfural itself, derived from the dehydration of xylose found in lignocellulosic biomass, is another key bio-based feedstock. The acetalization of furfural with ethylene glycol using heteropolyacids as green catalysts provides a scalable and high-yielding synthesis of 2-(2-furyl)-1,3-dioxolane.

Lactic acid, another bio-based chemical, can be reacted with formaldehyde to produce 5-methyl-1,3-dioxolane-4-one, which has been proposed as a green solvent. This highlights

Reactivity and Mechanistic Investigations of 1,3 Dioxolane 2 Carbaldehyde

Chemical Transformations of the Carbaldehyde Moiety

The aldehyde group is a primary site of reactivity, susceptible to oxidation, reduction, and various nucleophilic additions. These reactions provide pathways to a diverse array of functionalized derivatives.

Oxidative Processes

The aldehyde functional group of 1,3-dioxolane-2-carbaldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation is a fundamental process in organic synthesis, providing access to 1,3-dioxolane-2-carboxylic acid and its derivatives. Common oxidizing agents such as potassium permanganate (B83412) or chromium trioxide are effective for this purpose. For instance, oxidation of similar aldehyde-containing dioxolane compounds has been successfully achieved using these reagents. The resulting 1,3-dioxolane-2-carboxylic acid is a valuable intermediate, for example, in the synthesis of certain polymers.

A variety of oxidizing systems can be employed, with the choice of reagent often dictated by the presence of other sensitive functional groups within the molecule and the desired reaction conditions. The table below summarizes common oxidizing agents used for the conversion of aldehydes to carboxylic acids.

| Oxidizing Agent | Typical Conditions |

| Potassium permanganate (KMnO4) | Alkaline medium |

| Chromium trioxide (CrO3) | Acetic acid |

| Cobalt(II) chloride/Molecular oxygen | 1,2-dimethoxyethane |

This table summarizes common oxidizing agents for aldehyde to carboxylic acid conversion.

Reductive Pathways

The carbaldehyde group can be reduced to a primary alcohol, yielding (1,3-dioxolan-2-yl)methanol. chemshuttle.com This reduction is typically accomplished using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used for this transformation, with the former being a milder and more selective reagent. smolecule.com The resulting alcohol, (1,3-dioxolan-2-yl)methanol, is a useful intermediate in its own right, serving as a building block in the synthesis of various bioactive molecules and specialty chemicals. chemshuttle.com The reduction of the aldehyde preserves the dioxolane ring, demonstrating the chemoselectivity of these reagents. researchgate.net

The following table outlines common reducing agents for the conversion of aldehydes to alcohols.

| Reducing Agent | Typical Conditions |

| Sodium borohydride (NaBH4) | Methanol or ethanol |

| Lithium aluminum hydride (LiAlH4) | Diethyl ether or tetrahydrofuran (B95107) |

This table presents common reducing agents for the conversion of aldehydes to primary alcohols.

Nucleophilic Addition Reactions

The electrophilic carbon of the aldehyde group is susceptible to attack by a wide range of nucleophiles. These reactions are fundamental to carbon-carbon bond formation and the construction of more complex molecular architectures.

Grignard Reagents: Organomagnesium halides (Grignard reagents) add to the aldehyde to form secondary alcohols after an aqueous workup. This reaction is a powerful tool for creating new carbon-carbon bonds.

Wittig Reaction: The Wittig reaction provides a method for the conversion of aldehydes into alkenes. wikipedia.orgorganic-chemistry.org It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent). masterorganicchemistry.compressbooks.pub The geometry of the resulting alkene is dependent on the nature of the ylide used. organic-chemistry.org This reaction is highly selective for aldehydes and ketones. vanderbilt.edu

The general mechanism involves the nucleophilic attack of the ylide on the carbonyl carbon, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring then fragments to yield the alkene and triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. pressbooks.pub

Derivatization Strategies for Functional Group Interconversion

The aldehyde functionality can be converted into other functional groups through various derivatization strategies. These transformations are crucial for multistep syntheses where the aldehyde group needs to be modified or protected.

Imine Formation: Primary amines react with the aldehyde to form imines, also known as Schiff bases. vanderbilt.edu This reaction proceeds via a carbinolamine intermediate followed by dehydration. vanderbilt.edu

Enamine Formation: Secondary amines react with aldehydes that have α-protons to form enamines. vanderbilt.edu The reaction also proceeds through a carbinolamine intermediate, which then loses water to form an iminium ion. A proton is then removed from the α-carbon to yield the enamine. vanderbilt.edu

These derivatizations not only alter the reactivity of the original aldehyde but also introduce new functionalities that can be exploited in subsequent synthetic steps.

Reactivity of the 1,3-Dioxolane (B20135) Ring System

The 1,3-dioxolane ring, while generally stable, can undergo ring-opening reactions under specific conditions, a reactivity that is synthetically useful.

Ring-Opening Reactions and Associated Mechanisms

The 1,3-dioxolane ring is an acetal (B89532) and is therefore susceptible to hydrolysis under acidic conditions. This reaction regenerates the original aldehyde or ketone and diol from which the dioxolane was formed. The mechanism of acid-catalyzed hydrolysis involves protonation of one of the oxygen atoms, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. cdnsciencepub.com This intermediate is then attacked by water, and subsequent deprotonation yields the carbonyl compound and the diol. cdnsciencepub.comnih.gov

Lewis acids can also promote the ring-opening of dioxolanes. researchgate.net For example, the combination of lithium aluminum hydride and aluminum chloride (LiAlH4-AlCl3) can reductively cleave the dioxolane ring. cdnsciencepub.com The rate-determining step in this process is believed to be the formation of an oxocarbonium ion, similar to acid-catalyzed hydrolysis. cdnsciencepub.com The relative ease of cleavage of 1,3-dioxolanes compared to the six-membered 1,3-dioxanes is attributed to the greater stability of the oxocarbonium ion formed from the five-membered ring. cdnsciencepub.com

Ring-Expansion Reactions

Ring-expansion reactions represent a key transformation for the synthesis of dioxolane systems. One notable pathway involves the conversion of an epoxide precursor. For instance, in the synthesis of the natural product neosporol, a Prilezhaev reaction using trifluoroperacetic acid converts an allyl alcohol into an epoxide. wikipedia.org This epoxide subsequently undergoes a ring-expansion reaction, driven by a proximate carbonyl group, to form the 1,3-dioxolane ring. wikipedia.org This strategy highlights an intramolecular pathway where a five-membered ring is constructed from a three-membered ring precursor.

Reactions Involving Dioxolanyl Radicals and Cations

The 1,3-dioxolane ring can be activated to form both cationic and radical intermediates, which are pivotal in various synthetic transformations, particularly in carbon-carbon bond formation.

Dioxolanyl Cations: 1,3-Dioxolan-2-ylium cations are key intermediates in several reactions. They can be generated through the oxidation of 2-mono-substituted 1,3-dioxolanes with reagents like iodine monochloride. rsc.org The stability of these cations is highly dependent on the substitution pattern at the C-4 and C-5 positions of the dioxolane ring. rsc.org Labile dioxolanylium ions may undergo further reaction with chloride, leading to chlorohydrin esters with an inversion of configuration. rsc.org More stable cations can be quenched with water to yield diol monoesters, retaining the original stereochemistry at C-4 and C-5. rsc.org

A stereoselective method for forming substituted 1,3-dioxolanes involves the generation of a 1,3-dioxolan-2-yl cation intermediate through the oxidation of alkenes with hypervalent iodine(III) reagents in the presence of a carboxylic acid. nih.govresearchgate.net This intermediate can be stereoselectively trapped by nucleophiles, such as silyl (B83357) enol ethers, to produce highly substituted dioxolane products. nih.gov The stereochemical outcome of this trapping is influenced by the stereochemistry of the starting alkene and the steric environment of the cation. nih.gov For example, the aryl group at the C-4 position of the dioxolanyl cation can control the diastereoface selectivity of the nucleophilic attack. nih.gov

| Starting Alkene | Carboxylic Acid | Nucleophile | Major Product Configuration | Diastereomeric Ratio (d.r.) | Reference |

|---|---|---|---|---|---|

| cis-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | trans | 95:5 | nih.gov |

| trans-4-Octene | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | trans | >98:2 | nih.gov |

| Styrene (B11656) | Acetic Acid | 1-(Trimethylsilyloxy)cyclohexene | trans | 85:15 | nih.gov |

| Styrene | Pivalic Acid | 1-(Trimethylsilyloxy)cyclohexene | trans | 91:9 | nih.gov |

Dioxolanyl Radicals: The 1,3-dioxolane motif can also engage in radical chemistry. The C-H bond at the C-2 position is particularly susceptible to hydrogen atom transfer (HAT) to generate a 2-dioxolanyl radical. thieme-connect.densf.gov This radical species is a valuable intermediate for C-C bond construction. thieme-connect.de Research has highlighted a duality in the reactivity of dioxolanyl radicals, with radical formation possible at both the C-2 and C-4 positions. thieme-connect.de The C-2 position has a slightly lower bond-dissociation energy (BDE) of 86.8 kcal/mol compared to the C-4 position (88.2 kcal/mol), often leading to selectivity for radical generation at C-2. thieme-connect.de

Visible-light photoredox catalysis is a mild and efficient method for generating dioxolanyl radicals from the abundant and inexpensive 1,3-dioxolane solvent. nsf.govethz.ch In the presence of a photocatalyst like fac-Ir(ppy)3 or heterogeneous graphitic carbon nitride (g-C3N4) and an oxidant, the dioxolanyl radical is formed and can participate in conjugate addition reactions with a wide range of electron-deficient alkenes. nsf.govethz.ch These reactions often proceed via a radical-chain mechanism. nsf.gov

Furthermore, studies using nanosecond laser flash photolysis (LFP) on Barton esters derived from dioxolane carboxylic acids have shown that the initially formed dioxolanyl radical can undergo complex, multi-step fragmentations. rsc.org This can lead to ring-opening and the formation of other radical species, such as the vinyloxy radical. rsc.org

Susceptibility to Cleavage Reactions

The cyclic acetal structure of 1,3-dioxolane makes it susceptible to cleavage under various conditions, a property often exploited for deprotection in organic synthesis.

Acid-Catalyzed Cleavage : Dioxolanes are readily cleaved by hydrolysis in aqueous acid. organic-chemistry.org This deprotection can also be achieved efficiently using protic ionic liquids in aqueous media, which offer a greener alternative to traditional acids. researchgate.net The reaction is highly selective, allowing for the deprotection of acetals and ketals while leaving other acid-sensitive groups, such as TBDMS ethers and Boc-protecting groups, intact. researchgate.net

Oxidative Cleavage : Strong oxidizing agents can cleave the dioxolane ring. organic-chemistry.org For instance, oxidation of various acetals, including 1,3-dioxolanes, with molecular oxygen in the presence of N-hydroxyphthalimide (NHPI) and a Co(II) co-catalyst yields esters. organic-chemistry.org

Reductive Cleavage : The dioxolane ring can be cleaved reductively. Treatment with triethylsilane and catalytic amounts of colloidal nickel, prepared from the reduction of anhydrous nickel(II) chloride, results in the regioselective cleavage of unsymmetrical 1,3-dioxanes to form silyl ethers at the less sterically hindered position. thieme-connect.de

| Cleavage Type | Reagents/Conditions | Resulting Product(s) | Reference |

|---|---|---|---|

| Acid-Catalyzed | Aqueous Acid / Wet Solvents | Parent Carbonyl and Diol | organic-chemistry.org |

| Acid-Catalyzed | Protic Ionic Liquid in Water | Parent Carbonyl and Diol | researchgate.net |

| Oxidative | O₂, N-hydroxyphthalimide (NHPI), Co(OAc)₂ | Esters | organic-chemistry.org |

| Reductive | Et₃SiH, Colloidal Nickel | Monomethylated 1,3-Diols (from Dioxanes) | thieme-connect.de |

Elucidation of Reaction Mechanisms

Understanding the intricate mechanisms of dioxolane transformations has been greatly advanced by the synergistic use of computational chemistry and experimental kinetic studies.

Computational Chemistry for Mechanistic Insights

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for elucidating the reaction pathways of 1,3-dioxolane derivatives.

Transition States and Reaction Barriers : DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate tandem reactions involving the extrusion of 2-carbena-1,3-dioxolane. researchgate.net These studies revealed that the low energy barrier of the retro-cheletropic step is due to the simultaneous recovery of aromaticity in two rings, and that the decomposition of the carbene into CO2 and ethylene (B1197577) is highly exergonic. researchgate.net

Oxidation and Radical Pathways : The low-temperature oxidation pathways of 1,3-dioxolane have been studied theoretically. researchgate.netresearchgate.net High-level calculations (DLPNO-CCSD(T)/CBS//B2PLYPD3BJ/6-311+g(d,p)) were used to map the potential energy surfaces for the O2 addition to dioxolanyl radicals. researchgate.net These studies found that ring-opening β-scission reactions are the most dominant pathways following oxidation, a consequence of the heterocyclic oxygen atoms weakening the C-O bonds. researchgate.net DFT studies also corroborated the mechanism of radical addition to alkenes, confirming the favorability of hydrogen atom transfer from 1,3-dioxolane to propagate a radical chain. nsf.gov

Non-statistical Dynamics : In cases where calculated thermal barriers are too high to explain rapid fragmentation observed experimentally, Born–Oppenheimer molecular dynamics simulations have been employed. rsc.org This approach was used to model the fragmentation of a photoexcited Barton ester, showing that the excess energy from ester cleavage and decarboxylation can lead to the fragmentation of a "hot" dioxolanyl radical on a very short timescale, a process not captured by standard transition state theory. rsc.org

| Reaction Studied | Computational Method | Key Mechanistic Insight | Reference |

|---|---|---|---|

| Retro-cheletropic Ene Reaction | DFT (B3LYP/6-311++G(d,p)) | Low energy barrier for extrusion of 2-carbena-1,3-dioxolane is driven by aromaticity recovery. | researchgate.net |

| Low-Temperature Oxidation | DLPNO-CCSD(T)/CBS | Ring-opening β-scission is the dominant pathway after O₂ addition to dioxolanyl radicals. | researchgate.net |

| Radical Addition to Alkenes | DFT | Corroborated the radical chain mechanism involving Hydrogen Atom Transfer (HAT) from dioxolane. | nsf.gov |

| Photochemical Radical Fragmentation | Born–Oppenheimer Molecular Dynamics | Fragmentation of a "hot" dioxolanyl radical occurs via non-statistical dynamics, bypassing high thermal barriers. | rsc.org |

Kinetic Studies of Dioxolane Transformations

Experimental kinetic studies provide quantitative data on reaction rates, which are crucial for validating proposed mechanisms and developing predictive models.

Gas-Phase Radical Reactions : The kinetics of the gas-phase reaction between 1,3-dioxolane and hydroxyl (OH) radicals were measured using the pulsed laser photolysis-laser induced fluorescence (PLP-LIF) technique over a temperature range of 243–372 K. rsc.org These experiments provide fundamental data for atmospheric chemistry models. rsc.org The rate coefficient at 298 K was determined to be (11.1 ± 0.9) x 10⁻¹² cm³ molecule⁻¹ s⁻¹. rsc.org The temperature dependence of the reaction was described by the Arrhenius expression below. rsc.org

Arrhenius Expression for 1,3-dioxolane + OH: k = (6.70 ± 0.86) × 10⁻¹² exp[(154 ± 36)/T] cm³ molecule⁻¹ s⁻¹ rsc.org

Oxidation and Combustion Kinetics : The oxidation of 1,3-dioxolane has been studied under combustion conditions. researchgate.netrwth-aachen.de Ignition delay times were measured in shock tubes and rapid compression machines at pressures from 20 to 40 bar and temperatures from 630 to 1300 K. researchgate.net These experimental results, combined with mole fraction profiles of intermediates from jet-stirred reactor experiments, were used to develop and validate a detailed kinetic model for dioxolane combustion. researchgate.net Reaction pathway and sensitivity analyses revealed that for the alkylhydroperoxide of 1,3-dioxolane, the ring-opening beta-scission pathway is favored over further oxidation, which explains the limited negative temperature coefficient (NTC) behavior observed for this fuel. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

1,3-Dioxolane-2-carbaldehyde as a Key Synthetic Intermediate

As a synthetic intermediate, this compound and its derivatives serve as foundational starting points for the construction of a wide array of more complex chemical structures. The presence of the dioxolane ring offers stability to one carbonyl group while the other remains available for a variety of chemical transformations.

This compound is a crucial building block in the synthesis of complex organic molecules. Its utility stems from the differential reactivity of its two functional groups. The free aldehyde can undergo a wide range of reactions, such as nucleophilic additions, oxidations, and reductions, while the protected carbonyl group within the dioxolane ring remains inert to these conditions. This allows for sequential and controlled modifications to the molecule.

For instance, derivatives like 3-(1,3-dioxolan-2-yl)thiophene-2-carbaldehyde (B84900) serve as building blocks for more elaborate thiophene-based structures. The aldehyde group can be transformed into other functionalities, and the thiophene (B33073) ring can participate in various coupling reactions, leading to the synthesis of complex heterocyclic systems. Similarly, chiral variants such as (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde are instrumental in constructing complex molecular systems with specific stereochemistry. medchemexpress.com This chiral building block has been utilized in the synthesis of bicyclic tetrahydrofuran (B95107) derivatives and in the total synthesis of natural products like jiangrine C and D. alfa-chemistry.com

The versatility of these compounds is further highlighted by their use in creating a diverse range of organic structures. The table below illustrates some of the key reactions and transformations involving this compound derivatives, showcasing their role as foundational building blocks.

| Derivative | Reaction Type | Resulting Structure/Application |

| 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | Oxidation, Reduction, Substitution | Thiophene-2-carboxylic acid derivatives, Thiophene-2-methanol derivatives, Halogenated thiophenes |

| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Addition of ethynyl (B1212043) magnesium bromide | Intermediate for total synthesis of jiangrine C and D alfa-chemistry.com |

| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Conversion to olefinic protected diols | Synthesis of bicyclic furan (B31954) derivatives alfa-chemistry.com |

| 2-Methyl-1,3-dioxolane-2-carbaldehyde | Nucleophilic addition, Acetal (B89532) formation | Alcohols, other derivatives, and protected compounds evitachem.com |

The structural motifs found in this compound and its analogues are present in various natural products, making them valuable precursors in total synthesis. The controlled introduction of stereocenters and functional groups is a critical aspect of natural product synthesis, and chiral dioxolane aldehydes are particularly well-suited for this purpose.

A notable example is the use of (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde in the synthesis of complex natural products. Its inherent chirality provides a strategic starting point for building stereochemically rich molecules. alfa-chemistry.com For instance, it has been a key starting material in the synthesis of daunosamine (B1196630), an essential component of the anticancer drug doxorubicin, and rhodinose, another important sugar derivative. acs.org

The synthesis of neosporol, a natural product containing a 1,3-dioxolane (B20135) moiety, also highlights the importance of dioxolane-forming reactions. wikipedia.org While not directly starting from a pre-formed dioxolane aldehyde, the synthesis involves creating the dioxolane ring structure, demonstrating the significance of this heterocyclic system in accessing natural product architectures. wikipedia.org

The following table summarizes the application of this compound derivatives as precursors in the synthesis of specific natural products.

| Dioxolane Derivative | Natural Product/Component | Significance |

| 2,2,5-Trimethyl-1,3-dioxolane-4-carboxaldehyde | Daunosamine | Key intermediate in the synthesis of an amino sugar found in anthracycline antibiotics. acs.org |

| 2,2,5-Trimethyl-1,3-dioxolane-4-carboxaldehyde | (+)- and (-)-Rhodinose | Synthesis of enantiomerically pure deoxysugars. acs.org |

| (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde | Jiangrine C and D | Starting material for the total synthesis of these natural products. alfa-chemistry.com |

The 1,3-dioxolane scaffold is a common feature in many biologically active compounds, including pharmaceuticals and agrochemicals. Consequently, this compound and its derivatives are important intermediates in the synthesis of these commercially significant molecules. cymitquimica.com The dioxolane ring can influence the molecule's solubility, stability, and biological activity.

In pharmaceutical chemistry, these intermediates are used in the development of new drugs. evitachem.com For example, derivatives of 1,3-dioxolane are being investigated for their potential antimicrobial and anticancer properties. The ability to introduce various substituents onto the dioxolane ring and modify the aldehyde group allows for the creation of a library of compounds for biological screening.

In the agrochemical sector, 1,3-dioxolane derivatives are used in the synthesis of pesticides and herbicides. google.com For instance, certain 2-oxo-1,3-dioxolan-4-carboxylates are used as adjuvants in pesticide formulations. google.com The versatility of the this compound core structure allows for the synthesis of a wide range of agrochemical products. nbinno.com

The table below provides examples of the application of this compound intermediates in these industries.

| Application Area | Example of Use | Reference |

| Pharmaceutical Synthesis | Intermediate for potential antimicrobial and anticancer agents. | |

| Pharmaceutical Synthesis | Intermediate in drug development processes requiring dioxolane structures. | evitachem.com |

| Agrochemical Synthesis | Synthesis of adjuvants for pesticide formulations. | google.com |

| Agrochemical Synthesis | General intermediate for various agrochemical products. | cymitquimica.comnbinno.com |

Protecting Group Chemistry of Carbonyl Functionalities

One of the most significant applications of the 1,3-dioxolane group is in the protection of carbonyl functionalities (aldehydes and ketones) during multi-step organic synthesis. The formation of a cyclic acetal or ketal from a carbonyl compound and a diol, such as ethylene (B1197577) glycol, renders the carbonyl group unreactive towards many reagents, particularly nucleophiles and bases. fiveable.me

The formation of a 1,3-dioxolane from a carbonyl compound is typically achieved through an acid-catalyzed reaction with ethylene glycol. organic-chemistry.org A common method involves refluxing the carbonyl compound and ethylene glycol in a solvent like toluene (B28343) with a catalytic amount of an acid, such as p-toluenesulfonic acid. organic-chemistry.org Water, a byproduct of the reaction, is often removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the dioxolane. organic-chemistry.org

Deprotection, the removal of the 1,3-dioxolane group to regenerate the carbonyl functionality, is generally accomplished by acid-catalyzed hydrolysis. fiveable.meorganic-chemistry.org This can be done using aqueous acid or by transacetalization in a solvent like acetone (B3395972). organic-chemistry.org Various reagents and conditions can be employed for deprotection, offering flexibility in synthetic planning. For example, sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water can efficiently deprotect 2-phenyl-1,3-dioxolane (B1584986) to benzaldehyde. wikipedia.org

The table below outlines common conditions for the formation and deprotection of 1,3-dioxolanes.

| Process | Reagents and Conditions |

| Formation (Protection) | Ethylene glycol, catalytic acid (e.g., p-toluenesulfonic acid), refluxing toluene with water removal (Dean-Stark trap). organic-chemistry.org |

| Deprotection | Aqueous acid, or acid-catalyzed transacetalization in acetone. organic-chemistry.org |

| Deprotection | Catalytic sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF4) in water. wikipedia.org |

| Deprotection | Catalytic amount of iodine under neutral, aprotic conditions. organic-chemistry.org |

The concept of chemoselectivity is crucial in the synthesis of complex molecules that possess multiple reactive sites. The use of 1,3-dioxolanes as protecting groups allows for the selective reaction of other functional groups within a molecule while the carbonyl group is masked.

For example, in a molecule containing both an aldehyde and a ketone, it is possible to selectively protect the aldehyde as a 1,3-dioxolane, leaving the ketone available for reaction. This is because aldehydes are generally more reactive towards acetal formation than ketones. Conversely, if a molecule contains both a carbonyl group and an ester, the carbonyl can be protected as a dioxolane, allowing for the selective reduction of the ester without affecting the carbonyl. wikipedia.org

The stability of the 1,3-dioxolane ring to a wide range of reagents, including bases, nucleophiles, and many oxidizing and reducing agents, makes it an excellent choice for protecting carbonyl groups in diverse chemical environments. fiveable.meorganic-chemistry.org This stability allows for a broad scope of chemical transformations to be performed on other parts of the molecule without disturbing the protected carbonyl. For instance, a molecule with a protected carbonyl and a double bond can undergo reactions at the double bond, such as hydrogenation or epoxidation, while the carbonyl remains protected.

The following table illustrates the chemoselective nature of 1,3-dioxolane protection in multi-functionalized systems.

| Scenario | Protected Group | Reactive Group | Transformation |

| Molecule with aldehyde and ketone | Aldehyde (as dioxolane) | Ketone | Nucleophilic addition to the ketone |

| Molecule with carbonyl and ester | Carbonyl (as dioxolane) | Ester | Reduction of the ester to an alcohol wikipedia.org |

| Molecule with carbonyl and double bond | Carbonyl (as dioxolane) | Double bond | Hydrogenation, epoxidation, or other additions to the double bond |

Role in Polymer Chemistry

The 1,3-dioxolane ring system, the core of "this compound," is a versatile building block in polymer science. Its utility stems from its ability to undergo specific polymerization reactions, allowing for its incorporation into various polymer architectures. This leads to materials with unique properties, such as chemical recyclability and tailored functionality. The primary routes for its integration into polymers are through radical polymerization of its derivatives and ring-opening polymerization of the dioxolane ring itself.

Monomers for Radical Polymerization

While this compound itself is not a conventional monomer for radical polymerization due to the nature of the aldehyde group, its derivatives containing polymerizable moieties like vinyl or methylene (B1212753) groups are significant. These monomers typically undergo radical polymerization via the carbon-carbon double bond, incorporating the intact dioxolane ring as a pendant group along the polymer backbone.

Research has focused on various substituted 2-methylene-1,3-dioxolanes for radical polymerization. For instance, perfluorinated monomers such as perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) can be polymerized using a free-radical mechanism with perfluorinated initiators. keio.ac.jp These polymerizations can be performed in bulk or solution. keio.ac.jp Similarly, various perfluoro-2-methylene-1,3-dioxolanes with different substituents at the 4 and 5 positions are readily polymerized in bulk at 60-80°C using a perfluoroperoxide free-radical initiator, yielding completely amorphous polymers. researchgate.net These fluorinated polymers are noted for their high glass transition temperatures, low refractive indices, and excellent optical transparency. researchgate.net

Another important class of monomers is based on vinyl-substituted dioxolanes. A key example is 4-ethenyl-1,3-dioxolane-2-one, also known as vinyl ethylene carbonate (VEC). Free-radical copolymerization of VEC with other unsaturated monomers, such as vinyl esters and acrylates, has been successfully demonstrated in both solution and emulsion processes. google.com The cyclic carbonate group in these polymers is highly reactive, particularly with amines, making these materials useful for creating crosslinked networks. google.com The copolymerization of 2-methylene-4-phenyl-1,3-dioxolane (MPDL) with acrylic and methacrylic esters has also been achieved, resulting in comb-type polymers. nih.gov

Table 1: Examples of Dioxolane Monomers in Radical Polymerization

| Monomer | Polymerization Type | Key Features of Resulting Polymer |

|---|---|---|

| Perfluoro-2-methylene-4-methyl-1,3-dioxolane (PFMMD) | Free-radical polymerization | Amorphous, high Tg (130-134°C), high optical transmittance. keio.ac.jp |

| Perfluoro-2-methylene-1,3-dioxolanes (general) | Free-radical polymerization | Amorphous, Tg in the range of 90-185°C, low refractive index. researchgate.net |

| Vinyl Ethylene Carbonate (VEC) | Free-radical copolymerization | Pendant cyclic carbonate functionality, useful for crosslinking. google.com |

| 2-Methylene-4-phenyl-1,3-dioxolane (MPDL) | Copolymerization with acrylates | Forms comb-type polymers with high molecular weight. nih.gov |

Ring-Opening Polymerization of Dioxolane Derivatives

The 1,3-dioxolane ring is highly susceptible to cationic ring-opening polymerization (CROP). This process involves the cleavage of the acetal linkage in the ring, leading to the formation of a linear polyacetal, specifically a poly(ethylene oxide-co-methylene oxide). This polymerization pathway is a fundamental characteristic of 1,3-dioxolane and its derivatives.

The CROP of 1,3-dioxolane is an equilibrium process, and it can be initiated by various cationic initiators, including protonic acids like sulfuric acid and Lewis acids. rsc.orgorientjchem.org The polymerization is often subject to side reactions, such as cyclization of the polymer chains, which can be influenced by reaction conditions like monomer addition speed and catalyst choice. rsc.org The active monomer mechanism has been explored to reduce such side reactions. rsc.org

Recent advancements have focused on creating well-defined polymers. A reversible-deactivation cationic ring-opening polymerization (RD-CROP) system has been developed to produce poly(1,3-dioxolane) (pDXL) with controlled molecular weights up to 220 kDa. escholarship.org Further refinement of this method using metal-free initiators has enabled the synthesis of ultra-high-molecular-weight (UHMW) pDXL with molecular weights exceeding 1000 kDa. escholarship.org These UHMW polymers exhibit enhanced mechanical properties, and importantly, they retain their chemical recyclability, depolymerizing back to the monomer upon acid catalysis. escholarship.org

Copolymerization of 1,3-dioxolane with other monomers via CROP is also a common strategy. For example, it has been copolymerized with trioxymethylene to create copolymer electrolytes for lithium metal batteries. nih.gov It has also been copolymerized with styrene (B11656) using montmorillonite (B579905) clay as a catalyst, yielding semi-crystalline copolymers. orientjchem.org

Table 2: Research Findings on Ring-Opening Polymerization of Dioxolane

| Monomer System | Initiator/Catalyst | Key Findings |

|---|---|---|

| 1,3-Dioxolane (DXL) | Cationic initiators | Polymerization is prone to cyclization; active monomer mechanism can reduce this. rsc.org |

| 1,3-Dioxolane (DXL) | RD-CROP system | Synthesis of pDXL with controlled molecular weight (up to 220 kDa) and UHMW pDXL (>1000 kDa). escholarship.org |

| 1,3-Dioxolane and Trioxymethylene | LiBF4 (source for BF3) | In-situ preparation of copolymer electrolytes with tunable ionic conductivity. nih.gov |

| 1,3-Dioxolane and Styrene | Maghnite-H+ (montmorillonite clay) | Produces semi-crystalline poly(DXL-co-Styrene). orientjchem.org |

| 1,3-Dioxolane | H2SO4 | Used to prepare hydrophilic poly(1,3-dioxolane) macromonomers. orientjchem.org |

Integration into Polymer Backbones

The 1,3-dioxolane moiety can be integrated into polymer backbones through several distinct strategies, each resulting in a different polymer architecture and properties.

Main-Chain Integration via Ring-Opening: As detailed in the previous section, the most direct method to incorporate the structure into the main chain is through the cationic ring-opening polymerization (CROP) of the 1,3-dioxolane ring. This breaks the O-C-O acetal bond and forms a linear chain of repeating oxyethylene and oxymethylene units, creating polyacetals. escholarship.org Copolymers can be formed by reacting 1,3-dioxolane with other cyclic ethers or acetals, such as trioxymethylene, which integrates different repeating units into the polyacetal backbone. nih.gov

Pendant Group Integration via Radical Polymerization: When a derivative like vinyl ethylene carbonate is polymerized, the dioxolane ring remains intact as a pendant group attached to the carbon-based polymer backbone. google.com This approach is valuable for introducing the specific functionality of the dioxolane derivative, such as the reactive carbonate group, without altering the primary polymer chain structure.

Graft Copolymer Integration: A more complex architecture involves creating graft copolymers where poly(1,3-dioxolane) chains are attached as side chains to a different polymer backbone. This is achieved by first synthesizing a macromonomer of poly(1,3-dioxolane) with a polymerizable end-group (like methacrylate). orientjchem.org This macromonomer is then copolymerized with another monomer (e.g., 2-hydroxypropyl methacrylate) via free-radical polymerization. The result is an amphiphilic graft copolymer with a hydrophobic backbone and hydrophilic poly(1,3-dioxolane) side chains. orientjchem.org

These varied methods highlight the adaptability of the 1,3-dioxolane structure in creating a wide array of polymeric materials, from recyclable thermoplastics to functional coatings and amphiphilic copolymers.

Advanced Analytical and Spectroscopic Characterization for Research

Spectroscopic Analysis Techniques

Spectroscopic methods provide detailed information about the molecular structure and functional groups present in 1,3-Dioxolane-2-carbaldehyde.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound, providing unambiguous information about the hydrogen (¹H) and carbon (¹³C) framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals that correspond to the different types of protons in the molecule. For instance, in a derivative, 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde (B84900), the protons of the dioxolane ring appear as a multiplet in the range of δ 4.01–4.11 ppm. The aldehyde proton, being highly deshielded, typically appears as a singlet further downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides insights into the carbon skeleton. In derivatives of 1,3-dioxolane (B20135), the carbon atoms of the dioxolane ring show distinct chemical shifts. For example, studies on 2,4-disubstituted 1,3-dioxolane derivatives have been conducted to establish parameters for the C-2, C-4, and C-5 shifts based on the ring's stereochemistry. deepdyve.com

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 1,3-Dioxolane Derivatives

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| 3-(1,3-Dioxolan-2-yl)thiophene-2-carbaldehyde | ¹H | 7.33 | d, J = 3.2 |

| ¹H | 7.17 | d, J = 3.2 | |

| ¹H | 7.01 | m | |

| ¹H | 6.13 | s | |

| ¹H | 4.11–4.01 | m | |

| (R)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde | ¹³C | - | Data available but not specified in search results. nih.gov |

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule through their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of compounds containing a 1,3-dioxolane ring shows characteristic C-O-C stretching vibrations. For aldehyde-containing compounds, a strong absorption band corresponding to the C=O stretch of the aldehyde group is a key diagnostic feature. The IR spectra of acetals like 1,3-dioxolane have been studied to understand their vibrational properties. rsc.org

Raman Spectroscopy: Raman spectroscopy also provides information on the vibrational modes of the molecule. researchgate.net It is particularly useful for observing symmetric vibrations that may be weak in the IR spectrum. nist.gov The Raman spectra of 1,3-dioxolane and its derivatives have been recorded to assign fundamental vibrations. rsc.orgchemicalbook.comspectrabase.com

Table 2: Key IR Absorption Frequencies for 1,3-Dioxolane Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (aldehyde) | Stretch | ~1700 |

| C-O-C (dioxolane) | Stretch | ~1100 |

| Furan (B31954) C=C | Vibration | ~1500 |

Note: This table provides typical ranges for the functional groups found in 1,3-dioxolane derivatives.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

In the analysis of 1,3-dioxolane derivatives, MS can confirm the molecular ion peak and provide characteristic fragment ions. For instance, in the mass spectrum of 1,4-dioxane-2,3-diol, a related cyclic ether, a molecular ion peak is observed, along with fragment ions resulting from the loss of specific groups. aip.org The fragmentation patterns are crucial for structural elucidation and for distinguishing between isomers.

Table 3: Mass Spectrometry Data for a Related Dioxolane Derivative

| Compound | Ionization Method | m/z of Molecular Ion (M⁺) | Key Fragment Ions (m/z) |

|---|---|---|---|

| 1,3-Dioxolane, 2-(2-furanyl)-4-methyl- | Electron Ionization (EI) | 168 | Fragmentation pattern confirms structure |

Note: The table shows data for a related compound to illustrate the application of mass spectrometry.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification.

Gas chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of GC with the detection capabilities of MS. GC-MS is used to confirm the identity and purity of 1,3-dioxolane derivatives by comparing their retention times and mass spectra with those of known standards. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust method for the quantitative analysis of organic compounds. A validated method for determining 1,3-dioxolane in workplace air utilizes GC-FID after thermal desorption from an adsorbent tube. publisso.de

Liquid chromatography (LC) methods are employed for the analysis of less volatile or thermally labile compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds in a mixture. It has been used to assess the purity of 1,3-dioxolane derivatives. shd-pub.org.rs The choice of mobile phase composition is critical for achieving good separation. shimadzu.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS provides high sensitivity and selectivity, making it suitable for trace analysis of 1,3-dioxolane derivatives in complex matrices. While specific applications for this compound were not found, this technique is widely used for similar compounds.

Theoretical and Computational Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies are fundamental in elucidating the intrinsic properties of a molecule. These computational methods provide insights into the three-dimensional arrangement of atoms, the distribution of electrons, and the energies of molecular orbitals, which collectively determine the molecule's behavior.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. scispace.com Instead of relying on the complex many-electron wavefunction, DFT calculates the electronic energy based on the electron density, which simplifies the computation while maintaining a high level of accuracy. scispace.com

For a molecule like 1,3-dioxolane-2-carbaldehyde, DFT calculations would typically be employed to:

Optimize the Molecular Geometry: Determine the most stable three-dimensional structure by finding the lowest energy arrangement of its atoms. This includes predicting bond lengths, bond angles, and dihedral angles.

Calculate Vibrational Frequencies: Predict the infrared (IR) spectrum of the molecule. These frequencies are used to characterize the molecule and to confirm that the optimized geometry corresponds to a true energy minimum.

Determine Thermodynamic Properties: Calculate properties such as enthalpy, entropy, and Gibbs free energy.

In studies of related molecules, DFT calculations have been used to understand molecular polarizabilities and dipole moments to explain experimental findings. researchgate.net For instance, research on tandem reactions involving 1,3-dioxolane (B20135) functions has been supported by DFT computations to elucidate the reaction mechanism. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic delocalization within a molecule. uni-muenchen.de It transforms the calculated wave function into a set of localized orbitals that correspond to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.defaccts.de

An NBO analysis of this compound would provide detailed insights into:

Lewis Structure and Hybridization: It would identify the most accurate Lewis structure, describing the C-C, C-H, C-O single bonds, and the C=O double bond, along with the hybridization of each atom.

Natural Atomic Charges: It calculates the charge distribution on each atom, offering a more robust picture than other methods. These charges help in understanding the molecule's polarity and electrostatic interactions.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This is achieved using second-order perturbation theory to estimate the stabilization energy (E(2)) for each interaction. These energies reveal the extent of electronic delocalization (hyperconjugation), which contributes to the molecule's stability. For example, interactions between lone pairs on the oxygen atoms and the antibonding orbitals (σ) of adjacent bonds would be quantified. In similar systems, significant stabilization has been attributed to π → π intramolecular charge transfer interactions. acs.org

Hypothetical NBO Interaction Data for this compound (Note: This table is illustrative, based on general principles, as specific published data for this compound is not available.)

| Donor NBO | Acceptor NBO | Interaction Type | Estimated Stabilization Energy E(2) (kcal/mol) | Expected Significance |

|---|---|---|---|---|

| LP(O) in ring | σ(C-O) in ring | Anomeric Effect | High | Stabilizes ring conformation |

| LP(O) in ring | σ(C-C) | Hyperconjugation | Moderate | Contributes to overall stability |

| LP(O) in aldehyde | π(C=O) | Resonance | Very High | Key to aldehyde group reactivity |

| σ(C-H) | σ(C-O) | Hyperconjugation | Low | Minor stability contribution |

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the orbital most willing to donate electrons, while the LUMO is the orbital most able to accept electrons. sigmaaldrich.comresearchgate.net

For this compound, FMO analysis would involve:

Calculating HOMO and LUMO Energies: The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy is related to the electron affinity (electron-accepting ability).

Mapping HOMO and LUMO Distributions: Visualizing where these orbitals are located on the molecule identifies the likely sites for nucleophilic and electrophilic attack. For an aldehyde, the HOMO is often localized on the oxygen lone pairs, while the LUMO is typically centered on the π* orbital of the carbonyl group.

Determining the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In a study on a naphthalene-based compound containing a dioxolane moiety, the calculated HOMO and LUMO energies were -5.510 eV and -1.564 eV, respectively, resulting in an energy gap of 3.946 eV. acs.org Such values are used to calculate global reactivity descriptors like chemical hardness and electrophilicity. acs.org

Computational Modeling of Reaction Pathways and Energetics

Computational chemistry is invaluable for mapping the entire course of a chemical reaction, identifying key transient structures, and determining the energy required for the reaction to proceed.

Transition State Characterization

A transition state is the highest energy point on a reaction coordinate, representing the fleeting arrangement of atoms as they move from reactants to products. uni-giessen.de Characterizing this structure is crucial for understanding the reaction mechanism.

Computational methods are used to:

Locate the Transition State Structure: Algorithms search the potential energy surface for a saddle point, which is a maximum in the direction of the reaction coordinate but a minimum in all other directions.

Verify the Transition State: A true transition state is confirmed by performing a vibrational frequency calculation. It must have exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate.

In studies of related 1,3-dioxolane systems, transition states for processes like SN2 reactions and radical additions have been computationally characterized to understand reaction feasibility and stereochemical outcomes. nsf.govmdpi.com For instance, DFT studies on the addition of a 1,3-dioxolane radical to an alkene corroborated that hydrogen atom transfer was the rate-determining step by analyzing the relevant transition states. nsf.gov

Activation Energy and Reaction Coordinate Analysis

The activation energy (Ea) is the energy barrier that must be overcome for a reaction to occur, corresponding to the energy difference between the reactants and the transition state. imperial.ac.uk The reaction coordinate is the path of minimum energy connecting reactants to products via the transition state.

Analysis of these components for a reaction involving this compound would entail:

Calculating Activation Energy: By computing the energies of the reactants and the transition state, the activation energy can be determined. This value is essential for predicting the reaction rate.

Mapping the Reaction Coordinate: An Intrinsic Reaction Coordinate (IRC) calculation can be performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactants and the products, confirming that the identified transition state correctly connects the desired species.

For example, a computational study of an intramolecular Diels-Alder reaction calculated the activation energies (ΔG‡) for different reaction pathways to be in the range of 30-33 kcal/mol, allowing researchers to predict the likely stereochemical outcome. rsc.org A similar approach for reactions of this compound would provide a deep understanding of its chemical behavior.

Stereochemical Outcome Prediction

Theoretical and computational chemistry serves as a powerful predictive tool in understanding and forecasting the stereochemical course of reactions involving 1,3-dioxolane derivatives. By modeling reaction intermediates, transition states, and the influence of various reaction parameters, these methods provide critical insights into the factors governing diastereoselectivity and enantioselectivity.

Computational studies, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating complex reaction mechanisms and rationalizing the formation of specific stereoisomers. researchgate.net A central aspect of this predictive capability lies in the analysis of transition state (TS) geometries and their corresponding activation energies. The stereochemical pathway that proceeds through the lowest energy transition state is generally the most favored, thus determining the stereochemistry of the final product. diva-portal.org For instance, in reactions involving the extrusion of 2-carbena-1,3-dioxolane, DFT calculations have been used to support the proposed mechanistic sequence by demonstrating that the recovery of aromaticity in two rings leads to a low energy barrier for the retro-cheletropic step. researchgate.net

The prediction of stereochemical outcomes is often dependent on whether a reaction is under kinetic or thermodynamic control. researchgate.net Computational models can differentiate between these two regimes.

Kinetic Control: The ratio of stereoisomeric products is determined by the relative energy barriers of the competing transition states. The product that is formed fastest will predominate. Bismuth-catalyzed hemiacetalization/intramolecular oxa-Michael additions are examples of kinetically controlled reactions where stereochemical outcomes can be predicted by modeling the transition states. researchgate.net

Thermodynamic Control: The product ratio is governed by the relative stabilities of the final products. The most stable stereoisomer will be the major product, assuming the reaction conditions allow for equilibration.

A key intermediate in many reactions is the 1,3-dioxolan-2-yl cation. mdpi.comresearchgate.net The stereochemical outcome of such reactions is determined by two main stages: the stereospecific formation of this cation intermediate and the subsequent stereoselective trapping by a nucleophile. mdpi.comresearchgate.net Computational models can predict the preferred trajectory of the incoming nucleophile. This prediction is often based on steric hindrance, where the nucleophile attacks the diastereoface of the cation that is less sterically encumbered by substituents on the dioxolane ring. mdpi.com

Qualitative models, such as the Beckwith-Houk model, can also be applied to predict the stereochemistry of certain reaction types, like radical cyclizations. diva-portal.org This model is based on the steric and stereoelectronic effects within chair-like transition state structures. diva-portal.org

The predictive power of these computational methods is frequently validated through experimental techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlation experiments like NOESY and ROESY, can confirm the relative stereochemistry of the synthesized products, providing experimental corroboration for the computationally predicted outcomes. acs.org

Table 1: Computational and Experimental Data for Stereoselectivity in a Rhodium-Catalyzed Allene Formation

This table presents data from a study on the reaction of an optically active propargylic alcohol with phenylboronic acid, illustrating how the choice of catalyst influences the stereochemical outcome. DFT calculations were used to probe the mechanism and energy profiles of the syn- and anti-elimination pathways. nih.gov

| Catalyst | Product Yield (%) | Product Enantiomeric Excess (ee, %) | Predicted Stereochemical Pathway | Calculated Activation Barrier (TS1') |

| [Rh(COD)Cl]₂ | 65 | 93 | - | Not specified |

| [Rh(COD)OH]₂ | 89 | 97 | - | Not specified |

| CpRh(OAc)₂ | - | - | syn-β-OH elimination | 11.8 kcal/mol |

| Data sourced from a study on steric control in rhodium-catalyzed β-OH elimination. nih.gov The insertion step for the CpRh(OAc)₂ catalyzed process was calculated to be highly exergonic (ΔGsol = -33.9 kcal/mol). nih.gov |

Table 2: Theoretical Factors Influencing Stereochemical Outcome in Reactions of Dioxolane Derivatives

This table summarizes key theoretical principles and factors that are modeled computationally to predict the stereochemistry of products in reactions involving 1,3-dioxolane intermediates.

| Influencing Factor | Theoretical Principle | Predicted Stereochemical Effect | Relevant Reaction Type |

| Reaction Control | Kinetic vs. Thermodynamic Control | Under kinetic control, the product ratio is determined by transition state energies; under thermodynamic control, it is determined by product stabilities. researchgate.net | Hemiacetalization/oxa-Michael Addition researchgate.net |

| Intermediate Geometry | Stability and Conformation of the 1,3-dioxolan-2-yl cation | Nucleophilic attack is favored on the less sterically hindered diastereoface of the cation intermediate. mdpi.comresearchgate.net | Three-component assembly of substituted dioxolanes mdpi.comresearchgate.net |

| Transition State | Beckwith-Houk Model | The stereochemical outcome is predicted based on the most stable chair-like transition state conformation. diva-portal.org | Radical Cyclizations diva-portal.org |

| Chelation | Chelation vs. Non-chelation Control | The coordinating ability of a nucleophile's counter-ion can dictate the reactive conformation of the Ar-CHO bond, thus controlling atroposelectivity. researchgate.net | Nucleophilic addition to 2-formyl-1-naphthamides researchgate.net |